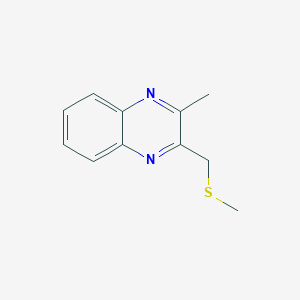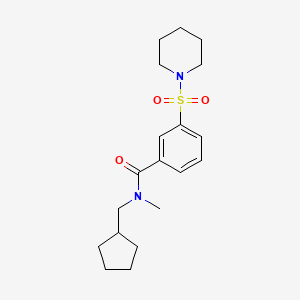
2-Methyl-3-(methylsulfanylmethyl)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-3-(methylsulfanylmethyl)quinoxaline (MMQ) is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical and biological properties. MMQ is a quinoxaline derivative that contains a methylsulfanylmethyl group at the 3-position and a methyl group at the 2-position. MMQ has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties.
作用機序
The mechanism of action of 2-Methyl-3-(methylsulfanylmethyl)quinoxaline is not fully understood, but it has been proposed that this compound exerts its biological activities through the modulation of various signaling pathways. This compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses. This compound has also been found to modulate the PI3K/Akt/mTOR signaling pathway, which is involved in the regulation of cell growth, survival, and metabolism. This compound has been shown to induce apoptosis in cancer cells through the activation of the caspase cascade. This compound has also been found to inhibit the replication of viruses by targeting various viral proteins and enzymes.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine and chemokine production, the induction of apoptosis in cancer cells, the inhibition of viral replication, and the inhibition of bacterial growth. This compound has also been found to modulate various signaling pathways, including the NF-κB and PI3K/Akt/mTOR pathways. This compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
2-Methyl-3-(methylsulfanylmethyl)quinoxaline has several advantages for lab experiments, including its low toxicity, high selectivity towards cancer cells, and ability to modulate various signaling pathways. This compound has also been found to exhibit synergistic effects with other anti-cancer drugs, making it a potential candidate for combination therapy. However, this compound has some limitations, including its low solubility in water and its instability under acidic conditions. These limitations can be overcome through the optimization of the synthesis method and the use of appropriate solvents and stabilizers.
将来の方向性
There are several future directions for the research on 2-Methyl-3-(methylsulfanylmethyl)quinoxaline, including the optimization of the synthesis method to improve the yield and purity of the compound, the investigation of the mechanism of action of this compound, the development of this compound derivatives with improved solubility and stability, and the evaluation of the efficacy and safety of this compound in preclinical and clinical studies. This compound has the potential to be developed into a novel anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial agent, and further research on this compound is warranted.
合成法
2-Methyl-3-(methylsulfanylmethyl)quinoxaline can be synthesized through various methods, including the condensation of 2-methylquinoxaline-3-carbaldehyde with methylsulfanyl acetic acid, the reaction of 2-methyl-3-nitroquinoxaline with methylthioacetaldehyde, and the reaction of 2-methylquinoxaline-3-carbaldehyde with methylsulfanyl acetic acid in the presence of a catalyst. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
科学的研究の応用
2-Methyl-3-(methylsulfanylmethyl)quinoxaline has been extensively studied for its biological activities, including its anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. This compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to induce apoptosis in cancer cells and inhibit the growth and metastasis of tumors. This compound has been shown to inhibit the replication of various viruses, including hepatitis C virus, dengue virus, and Zika virus. This compound has also exhibited antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
2-methyl-3-(methylsulfanylmethyl)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S/c1-8-11(7-14-2)13-10-6-4-3-5-9(10)12-8/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIQXDTDLCHMYIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1CSC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![S-[2-[(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)sulfonylamino]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7548016.png)
![N-[1-(3-methylbutanoyl)piperidin-4-yl]-1H-indazole-3-carboxamide](/img/structure/B7548018.png)
![1-[(2-Chloropyridin-4-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7548019.png)

![5-bromo-N-[2-[(5-chloro-1-methylbenzimidazol-2-yl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B7548026.png)
![2-[[2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl]-methylamino]-N-(4-methylphenyl)acetamide](/img/structure/B7548032.png)

![N-[(5-ethylthiophen-2-yl)methyl]pyrrolidine-1-carboxamide](/img/structure/B7548054.png)
![N-[2-(2,5-difluorophenyl)-3H-benzimidazol-5-yl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7548055.png)
![N-(5-phenylthieno[2,3-d]pyrimidin-4-yl)-N'-pyrimidin-2-ylpropane-1,3-diamine](/img/structure/B7548074.png)
![(2E)-3-{4-[(4-bromobenzyl)oxy]-3-ethoxyphenyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7548076.png)
![2-bromo-4-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B7548079.png)
![4-bromo-2-{(1E)-2-cyano-3-[(2-methoxy-4-nitrophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-methoxybenzoate](/img/structure/B7548087.png)
![1-methyl-6-oxo-N-[3-(pyridin-2-ylcarbamoyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7548095.png)